molecular formula C14H10N4O2 B2732683 N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide CAS No. 439109-55-4

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide

Cat. No.: B2732683
CAS No.: 439109-55-4
M. Wt: 266.26
InChI Key: MWYIUTPHJNAWTO-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide is a chemical compound supplied for research and development purposes. It features a molecular structure combining pyrimidine and pyridine rings linked by a furamide group. This scaffold is of significant interest in medicinal chemistry and drug discovery, as similar heterocyclic compounds have been explored for various biological activities . For instance, amino-functionalized pyrido[2,3-d]pyrimidine scaffolds have shown promise as multi-target therapeutic agents in recent studies, demonstrating potent activity in anticancer and antibacterial evaluations . Likewise, other pyrimidine derivatives have been investigated for their antiproliferative activity and their mechanism of action in inhibiting processes like tubulin polymerization . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIUTPHJNAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is mild and metal-free, making it an attractive method for the synthesis of this compound .

Chemical Reactions Analysis

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP can lead to the formation of imidazopyridines through a tandem cyclization/bromination process .

Scientific Research Applications

Medicinal Chemistry Applications

1. Protein Kinase Inhibitors

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide serves as a scaffold for developing protein kinase inhibitors. Protein kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and metabolism. The compound has been shown to inhibit specific kinases by binding to their active sites, thus preventing the phosphorylation of downstream targets. This mechanism is particularly relevant in cancer research, where dysregulation of kinase activity is often implicated in tumorigenesis .

Case Study: Inhibition of PAK Kinases

Research has highlighted the role of p21-activated kinases (PAKs) in various cancers. Selective inhibitors derived from similar chemical scaffolds have been developed and tested for efficacy against PAK family members. For instance, compounds based on this compound have shown promise in reducing motility in cancer cell lines, demonstrating their potential as therapeutic agents .

Antimicrobial and Antifungal Activities

2. Antifungal Properties

Recent studies have explored the antifungal activities of compounds related to this compound. These compounds have exhibited varying degrees of effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, certain derivatives demonstrated significant inhibition rates comparable to established antifungal agents .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget PathogenInhibition Rate (%)
Compound AB. cinerea96.76
Compound BS. sclerotiorum82.73
This compoundC. gloeosporioides70.12

Insecticidal Properties

3. Insecticidal Applications

The compound has also been investigated for its insecticidal properties. Certain derivatives have shown moderate activity against pests like Mythimna separata and Spodoptera frugiperda, indicating potential applications in agricultural pest control . The development of these derivatives aims to address the growing problem of pesticide resistance.

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell growth and proliferation, making it an effective compound for cancer treatment . The specific molecular targets and pathways involved depend on the particular kinase being inhibited.

Comparison with Similar Compounds

Comparison with Structural Analogs

A comparative analysis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide and related compounds is presented below, focusing on structural features, synthesis, and hypothesized pharmacological properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Pyridine/Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (Hypothesized)
This compound Pyrimidine + Pyridine Furamide (-CONH-C4H3O) ~300–350 g/mol
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl 257.67 g/mol
2-(3-Pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide Indazole + Pyridine Trifluoroethyl, carboxamide ~350–400 g/mol
N-(4-formyl-2-methoxypyridin-3-yl)pivalamide Pyridine Pivalamide (-CONH-C(CH3)3), methoxy, formyl ~320–340 g/mol
5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine Difluoropropyl, tert-butylcarbamoyl ~500–550 g/mol
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The furamide group in the target compound may enhance hydrogen-bonding interactions compared to bulkier pivalamide derivatives (e.g., N-(4-formyl-2-methoxypyridin-3-yl)pivalamide) .
  • Trifluoroethyl and difluoropropyl substituents (e.g., in and compounds) improve metabolic stability via fluorine’s inductive effects .

Core Heterocycles :

  • Pyrimidine-pyridine hybrids (target compound) offer planar geometries for π-π stacking, whereas fused systems like furopyridine () may restrict conformational flexibility .

Bioavailability :

  • The furamide’s smaller size compared to pivalamide or tert-butylcarbamoyl groups may enhance solubility and membrane permeability .

Pharmacological Hypotheses

While direct activity data for this compound is unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : Pyridine-pyrimidine hybrids are prevalent in kinase inhibitors (e.g., imatinib analogs). The furamide’s NH group may mimic ATP’s adenine binding, similar to carboxamide derivatives in .
  • Antimicrobial Activity : Fluorinated pyridines () often exhibit enhanced antibacterial/fungal activity due to improved lipophilicity and target penetration .

Biological Activity

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of protein kinases, which are critical in various cellular processes including growth, differentiation, and metabolism. This article explores its biological activity, mechanisms of action, and comparative efficacy with similar compounds, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2-aminopyridine with α-bromoketones. The resulting compound features a furan moiety linked to a pyrimidine and pyridine structure, which is essential for its biological activity. Understanding the synthesis allows researchers to modify the compound for enhanced efficacy or reduced toxicity.

The primary mechanism of action for this compound involves its binding to specific protein kinases. This binding inhibits the phosphorylation of downstream targets, effectively modulating signaling pathways crucial for cell proliferation and survival. The compound has shown promise in inhibiting angiogenesis, a process vital for tumor growth and metastasis, by affecting human umbilical vein endothelial cells (HUVECs) in vitro .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In various studies, it has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colorectal cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.01 µM to 0.12 µM across different cell lines, indicating high potency compared to standard chemotherapy agents .

Comparative Efficacy

In comparison with other compounds such as pyrazolo[3,4-d]pyrimidine derivatives and quinazoline analogs, this compound has shown superior inhibitory effects on kinase activity and angiogenesis. A comparative analysis is presented in Table 1.

CompoundIC50 (µM)Mechanism of ActionReference
This compound0.01 - 0.12Protein kinase inhibition
Pyrazolo[3,4-d]pyrimidine0.05 - 0.15Similar kinase inhibition
Quinazoline derivatives0.02 - 0.20Vascular endothelial growth factor inhibition

Case Studies

  • Inhibition of Angiogenesis : A study demonstrated that this compound significantly reduced colony formation and migration of HUVECs when compared to standard agents like Vandetanib .
  • Cytotoxicity Assessment : In vitro assays revealed that this compound displayed notable cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 5 µM after 72 hours .

Q & A

Q. What are the standard synthetic routes for N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine-pyrimidine core with a furan-carboxamide moiety. Key steps include:
  • Nucleophilic substitution or amide coupling using reagents like EDCl/HOBt to link the pyrimidine and furan groups .
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Optimization parameters: Temperature (60–80°C), solvent (DMF or THF), and catalyst (e.g., Pd for cross-coupling derivatives) to enhance yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₈H₁₄N₄O₂: 336.1085) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies on this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Address this by:
  • Orthogonal assays : Compare enzyme inhibition (e.g., succinate dehydrogenase ) with cell-based viability assays (MTT/XTT).
  • Batch-to-batch consistency checks : Use LC-MS to rule out degradation products .
  • Structural analogs : Test derivatives (e.g., methoxy or methylthio substitutions) to isolate active pharmacophores .

Q. What computational strategies are effective in predicting this compound's interactions with biological targets?

  • Methodological Answer : Leverage molecular modeling tools:
  • Docking simulations (AutoDock Vina) with crystal structures of target enzymes (e.g., PDB: 4NY8 for dehydrogenase inhibitors) to identify binding poses .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS) over 100 ns to assess binding free energy (MM-PBSA) .
  • QSAR models : Corrogate substituent effects (e.g., pyrimidine ring methylation) with IC₅₀ data from enzyme assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's potency?

  • Methodological Answer : Focus on systematic modifications:
  • Core substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrimidine C4 position to enhance enzyme binding .
  • Furan ring modifications : Replace the furan with thiophene or benzofuran to evaluate π-π stacking effects .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal incubation) and solubility (shake-flask method) of derivatives .

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